molecular formula C10H16FN3S B11821391 2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-

2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-

Cat. No.: B11821391
M. Wt: 229.32 g/mol
InChI Key: VIPXLPYFNQHHKS-PSASIEDQSA-N
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Description

2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel- is a complex organic compound that features a pyrrolidine ring, a fluorine atom, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel- involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel- is unique due to its combination of a pyrrolidine ring, a fluorine atom, and a thiazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16FN3S

Molecular Weight

229.32 g/mol

IUPAC Name

[(2R,4R)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C10H16FN3S/c1-7-13-9(6-15-7)5-14-4-8(11)2-10(14)3-12/h6,8,10H,2-5,12H2,1H3/t8-,10-/m1/s1

InChI Key

VIPXLPYFNQHHKS-PSASIEDQSA-N

Isomeric SMILES

CC1=NC(=CS1)CN2C[C@@H](C[C@@H]2CN)F

Canonical SMILES

CC1=NC(=CS1)CN2CC(CC2CN)F

Origin of Product

United States

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